N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-22-11-19-34(20-12-22)27-29(31-16-15-30-27)36-26-9-7-24(8-10-26)28(35)32-25-13-17-33(18-14-25)21-23-5-3-2-4-6-23/h2-10,15-16,22,25H,11-14,17-21H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQHSSRWREJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article provides a detailed overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₂₃N₃O, featuring a benzamide core, a piperidine ring, and a pyrazine moiety. Its structural complexity allows it to interact with various biological targets, primarily within the central nervous system.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity as an antagonist at muscarinic receptors, particularly targeting muscarinic receptor 4 (M4). This receptor is implicated in cognitive functions and various neurological disorders, including schizophrenia and Alzheimer's disease .
Table 1: Biological Activity Summary
| Activity Type | Target Receptor | Implications |
|---|---|---|
| Antagonism | Muscarinic M4 receptor | Potential treatment for schizophrenia and cognitive disorders |
| Cholinesterase inhibition | AChE and BuChE | Possible use in Alzheimer's disease therapy |
Cholinesterase Inhibition
The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases .
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the piperidine and pyrazine structures followed by the coupling with the benzamide moiety. Optimization of reaction conditions is crucial to maximize yield and purity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuropharmacological Studies : Investigations into its binding affinity at muscarinic receptors have shown promising results, indicating that modifications to its structure can enhance selectivity and efficacy against specific neurological targets .
- Cytotoxicity Assessments : In vitro studies demonstrated that derivatives of similar piperidine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer properties .
- Alzheimer’s Disease Models : Research has indicated that compounds with similar structures can inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer’s disease. The potential for this compound to act similarly warrants further investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key distinctions are summarized below:
Table 1: Structural Comparison of N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide and Analogs
Key Observations
Substitution at the Benzyl Position: The 1-benzylpiperidin-4-yl group in the target compound (vs. halogenated or trifluoromethylbenzyl groups in analogs) may enhance blood-brain barrier penetration compared to polar derivatives like the 3-chloro-4-fluoro analog .
Biological Implications: The pyrazin-2-yloxy linker is conserved across analogs but paired with varying substituents. Its presence suggests a role in maintaining planar geometry for target binding, as seen in kinase inhibitors like imatinib derivatives .
Synthetic and Pharmacokinetic Considerations :
- The trifluoromethyl-substituted analog may exhibit superior metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s benzylpiperidine group could increase hepatic clearance via CYP3A4 oxidation .
Research Findings and Hypotheses
- Selectivity : The 4-methylpiperidinyl group may reduce off-target effects compared to unsubstituted piperidine analogs, as methyl groups often block metabolism at specific sites .
- Potency : The benzylpiperidinyl moiety’s bulkiness could enhance binding affinity for targets with deep hydrophobic pockets (e.g., sigma receptors) compared to smaller substituents .
- Toxicity : Halogenated analogs (e.g., ) may carry higher toxicity risks due to bioaccumulation, whereas the target compound’s benzylpiperidine group is metabolized to less reactive intermediates .
Q & A
Q. Variables to Test :
- Solvent : Compare acetonitrile vs. DMF (polar aprotic solvents enhance nucleophilicity) .
- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter times, higher yields) .
- Catalyst : Screen Pd(OAc)₂/XPhos for cross-coupling efficiency .
Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. For example, microwave-assisted reactions in DMF with Pd catalysis improved yields from 45% to 72% in analogous compounds .
Advanced: How can researchers assess the compound’s biological activity in vitro?
Q. Methodology :
Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperidine-containing inhibitors of acetylcholinesterase) .
Assay Design :
- Enzyme Inhibition : Measure IC₅₀ via fluorometric assays (e.g., acetylcholinesterase inhibition using DTNB) .
- Cell Viability : Test against cancer lines (e.g., MCF-7) using MTT assays .
Controls : Include positive controls (e.g., donepezil for acetylcholinesterase) and solvent controls .
Advanced: What computational strategies predict this compound’s target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB: 4EY7). The benzamide and pyrazine groups may form hydrogen bonds with catalytic triads .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- SAR Analysis : Compare with analogs (e.g., morpholine vs. piperidine substituents) to identify critical pharmacophores .
Advanced: How to resolve contradictions in reported synthesis yields across studies?
Case Example : Yields for pyrazine-ether coupling range from 40% (ambient temperature) to 75% (microwave).
Resolution Strategies :
Parameter Screening : Replicate reactions under varying conditions (solvent, catalyst loading).
Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-substitution) .
Kinetic Studies : Determine rate-limiting steps via in situ IR spectroscopy .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Design Framework :
Core Modifications : Synthesize analogs with:
- Alternative heterocycles (e.g., pyridine instead of pyrazine) .
- Varied piperidine substituents (e.g., 3-methyl vs. 4-methyl) .
Assay Panel : Test analogs against:
- Enzymatic targets (e.g., kinases, proteases).
- Cellular models (e.g., neuronal or cancer cells).
Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
Q. Tables
Q. Table 1. Comparison of Reaction Conditions for Pyrazine-Ether Coupling
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetonitrile, K₂CO₃, reflux | 58 | 92 | |
| DMF, microwave, Pd(OAc)₂ | 72 | 95 | |
| Ethanol, RT, no catalyst | 32 | 85 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (pyrazine H), δ 4.25 (OCH₂) | |
| ¹³C NMR | δ 165.2 (C=O), δ 121.5 (pyrazine C) | |
| HRMS | [M+H]⁺ = 504.2712 (calc. 504.2715) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
